Methacrylic acid, 3,6-dichloro-2,4-dinitrophenyl ester
CAS No.: 24291-69-8
Cat. No.: VC18475338
Molecular Formula: C10H6Cl2N2O6
Molecular Weight: 321.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24291-69-8 |
|---|---|
| Molecular Formula | C10H6Cl2N2O6 |
| Molecular Weight | 321.07 g/mol |
| IUPAC Name | (3,6-dichloro-2,4-dinitrophenyl) 2-methylprop-2-enoate |
| Standard InChI | InChI=1S/C10H6Cl2N2O6/c1-4(2)10(15)20-9-5(11)3-6(13(16)17)7(12)8(9)14(18)19/h3H,1H2,2H3 |
| Standard InChI Key | OXQBCZMXEKVZOL-UHFFFAOYSA-N |
| Canonical SMILES | CC(=C)C(=O)OC1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a methacrylate group () esterified to a 3,6-dichloro-2,4-dinitrophenyl ring. The aromatic ring contains two nitro groups at positions 2 and 4, and two chlorine atoms at positions 3 and 6, creating a sterically congested and electron-deficient system. The canonical SMILES representation is , reflecting its planar geometry and substituent arrangement.
Table 1: Key Chemical Descriptors
Synthesis and Manufacturing
Esterification Protocol
The primary synthesis route involves the esterification of methacrylic acid with 3,6-dichloro-2,4-dinitrophenol under acidic or catalytic conditions. A typical procedure includes:
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Activation of Methacrylic Acid: Conversion to methacryloyl chloride using thionyl chloride or oxalyl chloride.
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Nucleophilic Acyl Substitution: Reaction with 3,6-dichloro-2,4-dinitrophenol in anhydrous dichloromethane or toluene, catalyzed by triethylamine to scavenge HCl.
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Purification: Column chromatography (silica gel, ethyl acetate/petroleum ether) yields the pure ester .
Yields are moderate (50–70%) due to steric hindrance from the ortho-nitro groups, which impede nucleophilic attack .
Alternative Pathways
Patent JP62178592A describes a radical-mediated approach using methacrylic anhydride and nitroaromatic precursors under UV initiation, though this method is less common due to side reactions .
Reactivity and Functionalization
Radical Polymerization
The methacrylate moiety enables participation in radical polymerization, forming polymers with a poly(methacrylate) backbone. Initiators like azobisisobutyronitrile (AIBN) or peroxydisulfate (NaSO) generate radicals that propagate via the vinyl group . Applications include:
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Coatings: Polymers exhibit high thermal stability and adhesion .
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Biocidal Materials: Copolymerization with guanidine derivatives enhances antimicrobial activity .
Table 2: Polymerization Conditions and Outcomes
| Initiator | Temperature (°C) | Monomer Concentration (M) | Polymer Yield (%) |
|---|---|---|---|
| AIBN | 70 | 0.4 | 75 |
| NaSO | 60 | 0.5 | 68 |
Nucleophilic Aromatic Substitution
The electron-deficient aromatic ring undergoes substitution reactions at positions activated by nitro groups. For example:
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Chlorine Displacement: Reaction with amines or alkoxides replaces chlorine atoms, yielding derivatives with tailored solubility or bioactivity.
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Nitro Group Reduction: Catalytic hydrogenation (H/Pd-C) converts nitro to amino groups, enabling further functionalization .
Applications in Materials Science
Advanced Polymers
Incorporating this monomer into copolymers enhances mechanical and chemical resistance. For instance, copolymerization with diallyldimethylammonium chloride (DADMAC) produces cationic polymers for water treatment .
Surface Functionalization
Methacrylate-terminated oligonucleotides modified with this compound enable covalent immobilization on acrylic surfaces for biosensors or DNA microarrays .
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